Ethyl hydroperoxide
CAS No.: 3031-74-1
Cat. No.: VC1586043
Molecular Formula: C2H6O2
Molecular Weight: 62.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3031-74-1 |
|---|---|
| Molecular Formula | C2H6O2 |
| Molecular Weight | 62.07 g/mol |
| IUPAC Name | hydroperoxyethane |
| Standard InChI | InChI=1S/C2H6O2/c1-2-4-3/h3H,2H2,1H3 |
| Standard InChI Key | ILHIHKRJJMKBEE-UHFFFAOYSA-N |
| SMILES | CCOO |
| Canonical SMILES | CCOO |
| Boiling Point | 95.0 °C |
| Melting Point | -100.0 °C |
Introduction
| Property | Value |
|---|---|
| Chemical Formula | C₂H₆O₂ |
| CAS Number | 3031-74-1 |
| Molecular Weight | 62.06780 g/mol |
| IUPAC Name | Hydroperoxyethane |
| Synonyms | Ethyl hydrogen peroxide, Ethyl hydroperoxide |
| Structural Characteristic | Ethyl group bonded to a hydroperoxide group |
Physical and Chemical Properties
Ethyl hydroperoxide is a colorless liquid that is miscible with both water and diethyl ether . This dual solubility makes it particularly useful in various chemical reactions that require components in either aqueous or organic media. The compound's relatively simple structure contributes to its reactivity profile and utility in chemical processes.
The key physicochemical properties of ethyl hydroperoxide are summarized in the following table:
The compound's low flash point (11.3°C) indicates its flammability and potential hazards during handling and storage. Its moderate LogP value suggests a balance between hydrophilic and lipophilic properties, explaining its miscibility in both water and organic solvents .
Synthesis and Preparation Methods
Several methods have been developed for the synthesis of ethyl hydroperoxide, each with specific advantages depending on the intended application and scale of production. The primary synthetic routes include:
Photocatalytic Oxidation of Ethane
One of the most efficient modern methods for producing ethyl hydroperoxide involves the photocatalytic oxidation of ethane using a Au/WO₃ catalyst. This method has demonstrated impressive yields under visible light irradiation at room temperature :
CH₃CH₃ + O₂ → CH₃CH₂OOH
Research by Zhu et al. (2021) achieved yields of 1,887 μmol g⁻¹ in just two hours using visible light at room temperature. When thermal energy was introduced to the photocatalytic system, the yield increased dramatically to 11,233 μmol g⁻¹ at 100°C, with an apparent quantum efficiency of 17.9% at 450 nm . This represents a significant advancement in the efficient synthesis of ethyl hydroperoxide.
Catalytic Reaction with Hydrogen Peroxide
Another common method involves the catalytic reaction of ethane with hydrogen peroxide. This approach typically employs metal catalysts to facilitate the oxidation process . The reaction proceeds via radical mechanisms, with the catalyst promoting the formation of the hydroperoxide group.
Formation in Combustion Processes
Ethyl hydroperoxide is also formed as an intermediate product in the flame of burning alkanes . This formation pathway is significant in combustion chemistry and atmospheric processes, though it is less relevant for controlled synthetic applications.
Aqueous Partial Oxidation
Research by Felvey et al. (2020) demonstrated the aqueous partial oxidation of ethane over unsupported AuPd nanoparticle catalysts at room temperature and atmospheric pressure. When H₂O₂ was used as an oxidant, the system generated several C₂ oxygenates, with ethyl hydroperoxide identified as the primary product from direct ethane oxidation. At low H₂O₂ concentrations and short reaction times, ethyl hydroperoxide was produced with 100% selectivity .
Applications and Uses
Ethyl hydroperoxide demonstrates versatility in various scientific and industrial applications, making it a valuable compound in multiple fields:
Chemical Synthesis
Ethyl hydroperoxide serves as an important reagent and intermediate in numerous chemical synthesis processes. Its ability to participate in various oxidation and redox reactions makes it valuable for synthesizing more complex organic compounds . Specifically, it functions as a radical initiator in polymerization reactions, facilitating the formation of polymer chains through free radical mechanisms.
Biological Applications
Recent research has identified ethyl hydroperoxide as a promising radical reservoir for regulating oxidative stress in cells . This application has potential implications for understanding and managing cellular redox processes. The compound's ability to modulate oxidative stress suggests potential therapeutic applications, particularly in contexts where controlled free radical generation may be beneficial.
Zhu et al. (2021) highlighted ethyl hydroperoxide's potential as an anticancer drug, noting that its role as a radical reservoir could be exploited for therapeutic purposes . This emerging application represents an exciting frontier in medicinal chemistry research.
Industrial Uses
In industrial settings, ethyl hydroperoxide finds applications as a bleaching agent and in the production of epoxides. Its oxidizing properties make it suitable for these processes, though careful handling is required due to its reactive nature.
Reaction Mechanisms and Decomposition
Decomposition Pathways
Studies on the decomposition of ethyl hydroperoxide reveal similarities to the decomposition patterns of hydrogen peroxide and methyl hydroperoxide. Research using platinum sol as a catalyst demonstrated that ethyl hydroperoxide decomposes through a first-order kinetic process in its main reaction stage .
The main decomposition product of ethyl hydroperoxide is ethyl alcohol, with the quantity potentially larger than expected from monoxy-methyl-ethyl peroxide . This decomposition pathway is consistent with the compound's structural relationship to hydrogen peroxide.
Advanced Research Findings
Photocatalytic Oxidation Advancements
Recent research has made significant strides in improving the efficiency of ethyl hydroperoxide synthesis through photocatalytic methods. The development of the Au/WO₃ photocatalyst represents a breakthrough in visible-light-responsive catalysis for ethane oxidation to ethyl hydroperoxide .
The photocatalytic system's performance can be substantially enhanced by introducing thermal energy, which increases the driving force for ethane oxidation. This thermal-assisted photocatalytic approach achieved a six-fold increase in ethyl hydroperoxide production compared to room temperature conditions .
Studies on Chlorinated Derivatives
Research on 2-chlorinated ethyl hydroperoxide has provided insights into how chlorine substitution affects the compound's properties and reactivity. Theoretical studies on the unimolecular decomposition of 2-chlorinated ethyl hydroperoxide have examined the equilibrium structures and mechanism of dissociation .
These chlorine-containing organic derivatives are of significant interest as they can serve as temporary reservoirs for HO, RO, and ClO radicals. Additionally, they can transport chlorine species to the atmosphere and stratosphere, making them relevant for atmospheric chemistry studies .
Comparison with Similar Compounds
Ethyl hydroperoxide belongs to the broader class of organic peroxides and shares characteristics with several related compounds. Understanding these relationships helps contextualize its properties and applications.
Structural and Functional Comparisons
Ethyl hydroperoxide (CH₃CH₂OOH) differs from hydrogen peroxide (H₂O₂) by the substitution of one hydrogen atom with an ethyl group. Similarly, it differs from methyl hydroperoxide (CH₃OOH) by having an ethyl rather than a methyl substituent .
The following table compares ethyl hydroperoxide with similar compounds:
| Compound | Formula | Key Differences from Ethyl Hydroperoxide |
|---|---|---|
| Hydrogen Peroxide | H₂O₂ | Lacks organic substituents, generally more reactive |
| Methyl Hydroperoxide | CH₃OOH | Contains methyl instead of ethyl group, slightly different reactivity |
| tert-Butyl Hydroperoxide | (CH₃)₃COOH | Contains bulkier tert-butyl group, more sterically hindered |
| Cumene Hydroperoxide | C₆H₅C(CH₃)₂OOH | Contains cumene group, used in phenol production |
Reactivity Comparisons
Studies comparing the decomposition of ethyl hydroperoxide, methyl hydroperoxide, and hydrogen peroxide have shown similar decomposition patterns, though with quantitative differences in reaction rates and product distributions . These similarities support the structural relationship among these compounds while highlighting the specific effects of the ethyl substitution.
The unique properties of ethyl hydroperoxide, including its role as both an oxidizing agent and a radical reservoir, distinguish it from other hydroperoxides and contribute to its specialized applications in chemical synthesis and biological systems .
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